
Alpha Dipeptide
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Overview
Description
Alpha Dipeptide is a compound formed by the linkage of two amino acids through a peptide bond. This bond is an amide type of covalent chemical bond linking the carboxyl group of one amino acid to the amino group of another. Dipeptides are the simplest peptides and play a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha Dipeptide can be synthesized using both solid-phase and solution-phase peptide synthesis methods. The solid-phase peptide synthesis (SPPS) method revolutionized peptide synthesis by simplifying the extensive purification steps involved in solution-phase synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential coupling of individual amino acids .
Industrial Production Methods
Industrial production of dipeptides often involves chemo-enzymatic methods. For example, the nonribosomal peptide-synthetase-based method and the L-amino acid-ligase-based method enable the production of alpha dipeptides through fermentative processes. These methods are efficient and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Production of Dipeptides
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Synthetic Dipeptides: Dipeptides can be synthesized by coupling amino acids. This process involves protecting the amino group of one amino acid and activating the carboxylic acid group of the other to facilitate amide bond formation . Coupling agents are generally used to activate the carboxylic acid .
RCH NHP CO2H R CH NH2 CO2CH3→RCH NHP C O NH CHR CO2CH3+H2OFollowing the coupling reaction, the amine protecting group and the ester are converted to a free amine and carboxylic acid, respectively .
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Biosynthesis: Dipeptides are produced from polypeptides through the action of hydrolase enzymes such as dipeptidyl peptidase. Dietary proteins are digested into dipeptides and amino acids, with dipeptides being absorbed more rapidly due to a separate uptake mechanism .
Chemical Transformations into Dipeptides
Dipeptides can undergo chemical transformations, such as those involving isoxazolidinones, to form α/β-dipeptides. These transformations often involve catalysts to achieve specific yields and diastereomeric ratios .
Example Reaction Conditions for α/β-Dipeptide Synthesis
Reaction | Conditions |
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Hydrogenation with Palladium on Carbon | H2, Palladium on Carbon (1 atm), i-PrOH, 30 °C |
Hydrogenation with Palladium(II) Hydroxide on Carbon | H2, Palladium(II) Hydroxide on Carbon (20 atm), i-PrOH/EtOAc (2:1), 60 °C |
Zinc-Mediated Reduction | Zinc (40-80 equiv), THF/H2O/AcOH, 40 °C, and TMSCHN2, MeOH, RT |
Reaction with tert-Butyl Alaninate | Hydrogen Chloride- Alanine-O-tert-Butyl, iPr2NEt, DMAP (0.5 equiv), DMF, RT |
Reaction with tert-Butyl Alaninate using Coupling Reagents | Hydrogen Chloride- Alanine-O-tert-Butyl, i-Pr2NEt, EDC- Hydrogen Chloride, HOBt, CH2Cl2, RT |
Reaction with Thiophenol | Phenyl-SH |
Catalysis by Dipeptides
Dipeptides can act as catalysts in various chemical reactions, such as transamination reactions. These reactions involve the transfer of an amine group from a donor molecule to a ketone, forming an amino acid and a byproduct. Dipeptide catalysts can effect enantioenrichment in these reactions, leading to the preferential formation of one enantiomer over the other .
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Enantioenrichment: Dipeptides have been shown to catalyze the reaction in which pyridoxamine (PM) transfers its amine group to pyruvate (pyr), forming alanine (Ala) and pyridoxal (PL). The optimal pH for this reaction is between 8 and 9 .
Isomerization of Dipeptides
Dipeptides can undergo isomerization, particularly under conditions of collisional heating. Isomeric dipeptides have been found to fragment more readily than their authentic counterparts. This isomerization can occur during mass spectrometry experiments, where the application of collision energy can lead to the conversion of dipeptide isomers to more stable structures .
Scientific Research Applications
Pharmaceutical Applications
Alpha dipeptides are increasingly recognized for their therapeutic potential. They can function as stabilizers for proteins, enhance drug delivery systems, and serve as bioactive compounds.
Protein Stabilization
A notable example is the dipeptide glycyl-D-asparagine, which has been studied for its ability to stabilize proteins like Interferon-alpha-2A. Research indicates that this dipeptide binds to aggregation-prone regions on proteins, potentially enhancing their therapeutic efficacy by preventing aggregation during storage and administration .
Therapeutic Effects
The dipeptide Leucine-Histidine has shown promise in mental health applications. Studies indicate that it suppresses microglial activation, reducing inflammation associated with depression. In animal models, repeated oral administration of this dipeptide resulted in decreased levels of inflammatory cytokines in the brain and improved emotional behaviors . Such findings suggest that alpha dipeptides could be developed into dietary supplements or functional foods aimed at mental health maintenance.
Biotechnological Applications
Alpha dipeptides are utilized in biocatalysis and enzyme engineering due to their ability to enhance enzyme stability and activity.
Enzyme Engineering
Recent advancements have demonstrated that site-directed mutagenesis can improve the enzymatic activity of L-amino acid alpha-ligases, which are crucial for synthesizing specific dipeptides. This approach has implications for producing pharmaceutical compounds more efficiently .
Synthesis of Bioactive Compounds
Alpha dipeptides serve as precursors in synthesizing bioactive compounds. For instance, they can be used in the biosynthesis of alazopeptin, a compound with antibiotic properties. The α/β hydrolase AzpM catalyzes the synthesis of these dipeptides within microbial systems, showcasing their role in natural product chemistry .
Food Science Applications
In food science, alpha dipeptides are recognized for their functional properties that can enhance food quality and nutritional value.
Flavor Enhancement
Certain alpha dipeptides are used as flavor enhancers in food products. For example, L-aspartyl-L-phenylalanine methyl ester (aspartame) is a widely used artificial sweetener derived from an alpha dipeptide structure. Its application in low-calorie foods illustrates the significance of alpha dipeptides in the food industry .
Nutritional Benefits
Dipeptides such as L-alanyl-L-glutamine have been studied for their potential benefits in sports nutrition and recovery. They may support muscle protein synthesis and improve hydration status during physical exertion .
Summary of Key Findings
Mechanism of Action
The mechanism of action of alpha dipeptide involves its interaction with specific molecular targets and pathways. For example, certain dipeptides can inhibit enzymes like alpha-glucosidase, which is responsible for converting complex sugars into simple sugars. This inhibition can help regulate blood sugar levels and prevent conditions like diabetes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to alpha dipeptide include other dipeptides like aspartame (L-aspartyl-L-phenylalanine methyl ester) and L-alanyl-L-glutamine. These compounds share similar structural features but differ in their specific amino acid sequences and functional properties .
Uniqueness
This compound is unique due to its specific amino acid composition and the resulting biological activities. Its ability to participate in various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C31H53N5O11 |
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Molecular Weight |
671.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C31H53N5O11/c1-29(2,3)44-26(41)32-18-12-10-14-20(35-28(43)46-31(7,8)9)24(39)34-21(25(40)47-36-22(37)16-17-23(36)38)15-11-13-19-33-27(42)45-30(4,5)6/h20-21H,10-19H2,1-9H3,(H,32,41)(H,33,42)(H,34,39)(H,35,43)/t20-,21+/m0/s1 |
InChI Key |
ZDIKERNQOVRGTB-LEWJYISDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N[C@H](CCCCNC(=O)OC(C)(C)C)C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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